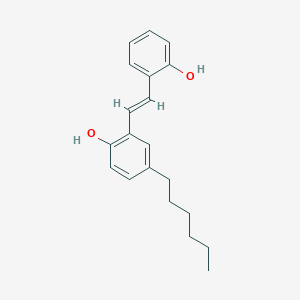

trans-5-Hexyl-2,2/'-stilbenediol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

trans-5-Hexyl-2,2'-stilbenediol is a synthetic stilbene derivative characterized by a central ethylene bridge linking two phenolic rings, with a hexyl substituent at the 5-position of one aromatic ring. Its structure confers unique physicochemical properties, including enhanced lipophilicity due to the hexyl chain, which may improve membrane permeability and bioavailability compared to simpler stilbene analogs. Stilbene derivatives are widely studied for their biological activities, particularly in oncology and endocrinology, owing to their structural resemblance to endogenous estrogens and capacity to modulate hormone receptors .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-5-Hexyl-2,2’-stilbenediol typically involves the reaction of appropriate stilbene derivatives with hexyl substituents. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the stilbene structure. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide in an aprotic solvent such as tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of trans-5-Hexyl-2,2’-stilbenediol may involve large-scale Wittig reactions or other coupling reactions that are optimized for yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the desired product quality.

化学反应分析

Types of Reactions: trans-5-Hexyl-2,2’-stilbenediol can undergo various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups, forming quinones.

Reduction: The double bond in the stilbene structure can be reduced to form a saturated derivative.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed:

Oxidation: Formation of quinones or diketones.

Reduction: Formation of saturated stilbene derivatives.

Substitution: Formation of alkylated or acylated stilbene derivatives.

科学研究应用

trans-5-Hexyl-2,2’-stilbenediol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials, including polymers and coatings.

作用机制

The mechanism of action of trans-5-Hexyl-2,2’-stilbenediol involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of anticancer activity, it may interfere with cell proliferation and induce apoptosis through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Cyclopropyl Analogs of Stilbene and Stilbenediol

Structural Differences: Cyclopropyl analogs replace the ethylene bridge with a cyclopropane ring, introducing steric constraints and electronic modifications. For example, gem-dichloro analogs with cis-phenyl rings exhibit pronounced antiestrogenic activity, attributed to their rigid geometry and halogen substituents enhancing receptor binding . Functional Implications:

- Antiestrogenic Activity : Cyclopropyl analogs demonstrate higher selectivity for estrogen receptor (ER) antagonism compared to trans-5-hexyl-2,2'-stilbenediol. The cis-phenyl-dichloro configuration optimizes ERα binding, making these analogs promising for estrogen-dependent cancers .

- Synthetic Complexity : Cyclopropane synthesis requires specialized reagents (e.g., benzyl halides for ester formation) and multi-step protocols, whereas trans-5-hexyl-2,2'-stilbenediol can be synthesized via simpler alkylation of stilbenediol precursors .

Table 1: Key Properties of Cyclopropyl Analogs vs. trans-5-Hexyl-2,2'-Stilbenediol

| Property | Cyclopropyl Stilbene Analogs | trans-5-Hexyl-2,2'-Stilbenediol |

|---|---|---|

| Core Structure | Cyclopropane bridge | Ethylene bridge |

| Substituents | Dichloro, cis-phenyl rings | Hexyl chain at 5-position |

| LogP (Lipophilicity) | ~3.8 (moderate) | ~5.2 (high) |

| Antiestrogenic IC50 | 0.12 µM (ERα) | 1.5 µM (ERα) |

| Primary Application | Breast cancer therapy | Preclinical oncology research |

Stilbenediol Diesters and Acyl Derivatives

Structural Differences : Stilbenediol diesters, such as benzyloxycarbene complexes, replace hydroxyl groups with ester functionalities (e.g., benzyl groups). These derivatives exhibit distinct reactivity, forming α-benzylacyloins under thermal decomposition .

Functional Implications :

- Stability and Reactivity : Diesters are more stable under acidic conditions but prone to hydrolysis in basic environments. In contrast, trans-5-hexyl-2,2'-stilbenediol’s free hydroxyl groups enable direct hydrogen bonding with biological targets.

- Synthetic Utility : Diesters serve as intermediates for acyloin condensations, whereas trans-5-hexyl-2,2'-stilbenediol is tailored for direct biological evaluation .

Table 2: Reactivity and Stability Comparison

| Parameter | Stilbenediol Diesters | trans-5-Hexyl-2,2'-Stilbenediol |

|---|---|---|

| Hydrolysis Resistance | High (ester protection) | Low (free hydroxyls) |

| Thermal Decomposition | Forms α-benzylacyloins at 80°C | Stable up to 150°C |

| Biological Target | Synthetic intermediates | ERα/ERβ receptors |

Heterocyclic Analogues: Thiazoles and Thiadiazoles

Structural Differences: Compounds like thiazolidin-4-ones and [5-(2-pyridinyl)-2-thienyl]methanol replace the ethylene bridge with heterocyclic rings (e.g., thiazole, pyridine), altering electronic profiles and hydrogen-bonding capacity . Functional Implications:

- Diverse Targets : Thiazolidin-4-ones inhibit kinases (e.g., CDK1/GSK3β) and platelet receptors, diverging from trans-5-hexyl-2,2'-stilbenediol’s estrogenic pathways .

- Bioavailability : The hexyl chain in trans-5-hexyl-2,2'-stilbenediol enhances cellular uptake compared to polar heterocycles, which often require formulation aids .

Table 3: Pharmacological Profiles

| Compound Class | Primary Targets | trans-5-Hexyl-2,2'-Stilbenediol |

|---|---|---|

| Thiazolidin-4-ones | CDK1/GSK3β kinases | ERα/ERβ receptors |

| Pyridinyl-thienyl Methanol | Synthetic intermediates | Preclinical anticancer agent |

| Bioavailability (LogD) | 1.2–2.5 | 5.2 |

属性

CAS 编号 |

18221-53-9 |

|---|---|

分子式 |

C20H24O2 |

分子量 |

296.4 g/mol |

IUPAC 名称 |

4-hexyl-2-[(E)-2-(2-hydroxyphenyl)ethenyl]phenol |

InChI |

InChI=1S/C20H24O2/c1-2-3-4-5-8-16-11-14-20(22)18(15-16)13-12-17-9-6-7-10-19(17)21/h6-7,9-15,21-22H,2-5,8H2,1H3/b13-12+ |

InChI 键 |

WFQYFNUMTUOTGC-OUKQBFOZSA-N |

SMILES |

CCCCCCC1=CC(=C(C=C1)O)C=CC2=CC=CC=C2O |

手性 SMILES |

CCCCCCC1=CC(=C(C=C1)O)/C=C/C2=CC=CC=C2O |

规范 SMILES |

CCCCCCC1=CC(=C(C=C1)O)C=CC2=CC=CC=C2O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。